molecular formula C18H23NO6 B11943696 Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate CAS No. 2847-91-8

Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate

Cat. No.: B11943696
CAS No.: 2847-91-8
M. Wt: 349.4 g/mol
InChI Key: QCAAZZVXOAEGNF-UHFFFAOYSA-N
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Description

Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate (CAS 1311885-02-5) is a malonate derivative characterized by a central acetamido group and a 3-oxo-3-phenylpropyl substituent. Its molecular formula is C₁₈H₂₃NO₆ (molecular weight: 353.38 g/mol) . This compound is utilized in organic synthesis, particularly in multicomponent reactions and as a precursor for heterocyclic compounds. Its structural features, including the electron-withdrawing acetamido group and the aromatic ketone moiety, influence its reactivity and applications in medicinal chemistry and materials science.

Properties

CAS No.

2847-91-8

Molecular Formula

C18H23NO6

Molecular Weight

349.4 g/mol

IUPAC Name

diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)propanedioate

InChI

InChI=1S/C18H23NO6/c1-4-24-16(22)18(19-13(3)20,17(23)25-5-2)12-11-15(21)14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3,(H,19,20)

InChI Key

QCAAZZVXOAEGNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(=O)C1=CC=CC=C1)(C(=O)OCC)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate typically involves the reaction of diethyl malonate with an appropriate acetamido derivative under controlled conditions. One common method involves the use of phase-transfer catalysis to facilitate the Michael addition reaction . The reaction conditions often include the use of solvents like toluene or dichloromethane, which are favorable due to their lower polarity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido or phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Toluene, dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate involves its interaction with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The phenyl group may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Substituted Benzyl Derivatives

Compounds with benzyl substituents modified at the para position demonstrate how alkyl chain length and functional groups affect properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Yield Key Properties
Diethyl 2-acetamido-2-(3-propionylbenzyl)malonate N/A C₂₀H₂₅NO₆ 375.42 3-propionylbenzyl 58% NMR-confirmed structure
Diethyl 2-acetamido-2-(3-butyrylbenzyl)malonate N/A C₂₁H₂₇NO₆ 389.44 3-butyrylbenzyl 37% Lower yield due to steric effects
Diethyl 2-acetamido-2-(3-pentanoylbenzyl)malonate N/A C₂₂H₂₉NO₆ 403.47 3-pentanoylbenzyl 51% Moderate reactivity in coupling

Key Observations :

  • Increasing alkyl chain length (propionyl → pentanoyl) correlates with reduced synthetic yield, likely due to steric hindrance during nucleophilic substitution .
  • All derivatives retain the acetamido-malonate core, enabling consistent participation in Michael additions or cyclocondensations.

Halogenated Derivatives

Halogen substituents enhance electrophilicity and utility in cross-coupling reactions:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
Diethyl 2-acetamido-2-(3-bromo-2-oxopropyl)malonate 42294-32-6 C₁₂H₁₈BrNO₆ 352.18 3-bromo-2-oxopropyl High reactivity in SN2 reactions
Diethyl 2-acetamido-2-(2,3-dibromopropyl)malonate 49761-11-7 C₁₂H₁₉Br₂NO₅ 417.00 2,3-dibromopropyl Potential precursor for organometallics

Key Observations :

  • Bromine atoms increase molecular weight and polarizability, improving solubility in non-polar solvents .
  • The dibromo derivative (CAS 49761-11-7) is particularly suited for Suzuki-Miyaura couplings due to dual leaving groups .

Cyano and Aromatic Substituents

Electron-withdrawing groups and aromatic systems modulate electronic properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
Diethyl 2-acetamido-2-(3-cyanopropyl)malonate 71265-76-4 C₁₃H₂₀N₂O₅ 284.31 3-cyanopropyl High LogP (2.12) indicates lipophilicity
Diethyl acetamido(2-phenylethyl)malonate 5463-92-3 C₁₇H₂₃NO₅ 321.37 2-phenylethyl Melting point: 114–115°C

Key Observations :

  • The cyano group (CAS 71265-76-4) enhances electrophilicity, favoring nucleophilic attacks at the malonate core .
  • The phenylethyl derivative (CAS 5463-92-3) exhibits higher melting points due to aromatic stacking interactions .

Heteroatom-Containing Derivatives

Incorporation of arsenic or phosphonate groups introduces unique reactivity:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
Diethyl 2-acetamido-2-(2-dipropoxyarsoryl)ethyl malonate N/A C₁₅H₂₇AsNO₇ 408.29 Dipropoxyarsoryl ethyl Brownish solid; arsenic enables coordination chemistry

Key Observations :

  • Arsenic-containing derivatives (e.g., CAS N/A) are niche intermediates in organoarsenic chemistry but pose challenges in handling due to toxicity .

Biological Activity

Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound has the molecular formula C18H23NO6C_{18}H_{23}NO_6 and a molecular weight of approximately 349.38 g/mol. The compound features a malonate moiety, an acetamido group, and a phenyl group, which contribute to its reactivity and biological properties.

Property Value
Molecular FormulaC18H23NO6
Molecular Weight349.38 g/mol
Density1.168 g/cm³
Boiling Point540.5ºC
Flash Point280.7ºC

Antimicrobial Properties

Research indicates that derivatives of malonic acid, including this compound, often exhibit antimicrobial activity. The presence of the acetamido group enhances the compound's ability to interact with biological targets, potentially leading to the inhibition of microbial growth. This activity is essential for developing new antibiotics and antimicrobial agents.

Anticancer Potential

Several studies have explored the anticancer properties of compounds with similar structures to this compound. These compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The phenyl group in the structure may play a crucial role in enhancing these effects by improving the compound's lipophilicity, facilitating better cellular uptake.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Similar malonate derivatives have demonstrated the ability to inhibit various enzymes involved in metabolic pathways, making them candidates for drug development targeting metabolic disorders . The specific interactions between this compound and these enzymes warrant further investigation to elucidate its mechanism of action.

Case Studies

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that diethyl malonate derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.
  • Anticancer Research : In vitro studies on similar compounds showed that certain derivatives could inhibit the growth of breast cancer cells by inducing apoptosis. This suggests that this compound may possess similar anticancer properties that merit further exploration .
  • Enzyme Interaction : A recent investigation into enzyme inhibitors revealed that compounds with similar structural motifs effectively inhibited key metabolic enzymes, potentially leading to therapeutic applications in diabetes management and cancer therapy .

Q & A

Q. Table 1: Key Physical-Chemical Properties

PropertyValueSource
Molecular Weight433.58 g/mol
Melting Point57–58°C
SolubilitySlightly soluble in chloroform, DMSO
LogP4.91

How is structural characterization performed for this compound, and what spectral signatures are critical?

Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H NMR: Look for the acetamido proton at δ 8.0–8.5 ppm and the malonate ester carbonyl at δ 4.1–4.3 ppm (quartet) .
    • 13^{13}C NMR: Confirm the malonate carbonyls at δ 167–170 ppm and the 3-oxo group at δ 195–200 ppm .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+^+ peaks at m/z 434, with fragmentation patterns confirming the acetamido and phenylpropyl groups .

What are the common reactions involving this compound in organic synthesis?

Methodological Answer:

  • Alkylation/Decarboxylation : Used to synthesize α-amino acids by hydrolysis of the malonate ester followed by decarboxylation .
  • Cyclopropane Formation : React with diazo compounds to generate cyclopropyl derivatives, critical in peptide mimetics .

II. Advanced Research Questions

How should researchers address contradictions in toxicity or reactivity data across studies?

Methodological Answer:

  • Analog Read-Across : Use structurally similar compounds (e.g., dimethyl malonate, CAS 108-59-8) to fill data gaps. The U.S. EPA’s approach involves evaluating analogs for acute toxicity and environmental fate .
  • Cross-Validation : Compare in vitro assays (e.g., neurotoxicity in rat models ) with computational predictions (e.g., QSAR models) to resolve discrepancies .

Q. Table 2: Analog Comparison for Data Gap Filling

Analog (CASRN)Use CaseData Quality
Dimethyl malonate (108-59-8)Acute toxicity modelingHigh (EPA-reviewed)
Diethyl succinate (123-25-1)Environmental persistenceModerate

What advanced analytical methods are used to study its interaction with biological targets?

Methodological Answer:

  • EXAFS/ATR-FTIR : Probe metal-binding behavior (e.g., Pb2+^{2+} interactions) to assess environmental mobility .
  • LC-MS/MS : Quantify metabolic byproducts in vivo, such as malonate derivatives in rat brain tissue .

How does this compound interact with neurological systems in vivo?

Methodological Answer:

  • Neurotoxicity Studies : Co-administration with MDMA in rats exacerbates dopamine depletion. Use fluoxetine (a serotonin reuptake inhibitor) to isolate serotonin/dopamine interactions .
  • Dose-Response Modeling : Administer via intracerebral injection (e.g., 14^{14}C-labeled acetate) to track malonate biosynthesis in brain compartments .

What computational tools predict its environmental fate or metabolic pathways?

Methodological Answer:

  • NAMs (New Approach Methodologies) : The EPA uses Henry’s Law constants (e.g., KAWK_{AW}) and biodegradation models to estimate atmospheric release and soil adsorption .
  • Molecular Dynamics Simulations : Predict binding affinity to monocarboxylate transporters (e.g., MCT1) using docking software like AutoDock Vina .

How is crystallography applied to study its supramolecular assemblies?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction : Resolve hydrogen-bonding networks (e.g., N–H···O motifs) to design prostate cancer inhibitors. Synthon hierarchy analysis reveals preferences for cyclopropyl-containing derivatives .

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